molecular formula C9H16N2O B8154724 (S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide

(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide

Cat. No.: B8154724
M. Wt: 168.24 g/mol
InChI Key: HIGJYDCQSPWYAL-ZETCQYMHSA-N
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Description

(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide is a compound that features a cyclopropyl group attached to a pyrrolidine ring via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl group and the acetamide linkage. One common method involves the cyclization of appropriate precursors to form the pyrrolidine ring, followed by functionalization to introduce the cyclopropyl group and the acetamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. This often includes optimizing reaction conditions to minimize by-products and maximize yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and cyclopropyl-containing molecules. Examples are pyrrolidine-2-one and cyclopropylamine derivatives .

Uniqueness

(S)-N-Cyclopropyl-2-(pyrrolidin-3-yl)acetamide is unique due to its specific combination of a cyclopropyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-cyclopropyl-2-[(3S)-pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9(11-8-1-2-8)5-7-3-4-10-6-7/h7-8,10H,1-6H2,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGJYDCQSPWYAL-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1CC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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